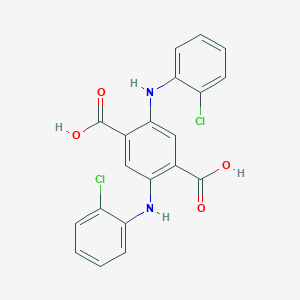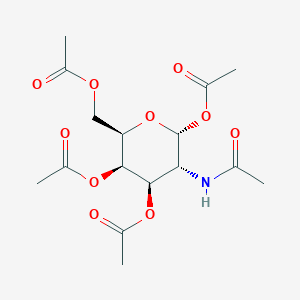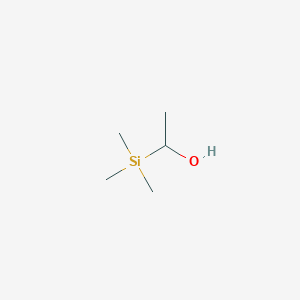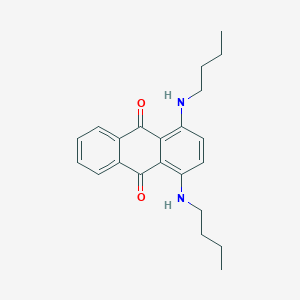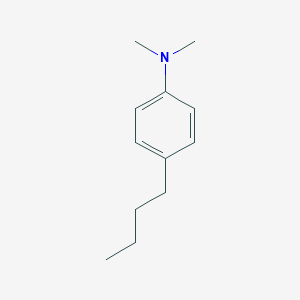
4-butil-N,N-dimetil anilina
Descripción general
Descripción
4-butyl-N,N-dimethylaniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a butyl group is attached to the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Aplicaciones Científicas De Investigación
4-butyl-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is employed as a polymerization accelerator in the production of plastics and resins.
Mecanismo De Acción
Target of Action
4-Butyl-N,N-dimethylaniline primarily targets enzymes involved in the polymerization process, particularly those that catalyze free-radical and cationic hybrid photopolymerizations. These enzymes play a crucial role in initiating and propagating polymer chains, making them essential for the synthesis of various polymers .
Mode of Action
The compound acts as an amine initiator, interacting with the active sites of the target enzymes. This interaction facilitates the formation of free radicals or cations, which then initiate the polymerization process. The presence of the butyl group enhances the compound’s ability to stabilize the reactive intermediates, thereby increasing the efficiency of the polymerization .
Biochemical Pathways
4-Butyl-N,N-dimethylaniline affects the biochemical pathways involved in polymer synthesis. By initiating free-radical and cationic polymerizations, it influences the pathways that lead to the formation of polymer chains. These pathways involve a series of reactions where monomers are added sequentially to the growing polymer chain, resulting in the formation of long-chain polymers .
Pharmacokinetics
The pharmacokinetics of 4-butyl-N,N-dimethylaniline, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. The compound is likely absorbed through the skin and mucous membranes due to its lipophilic nature. It is distributed throughout the body, with a preference for fatty tissues. Metabolism primarily occurs in the liver, where it undergoes N-demethylation and hydroxylation. The metabolites are then excreted via the kidneys .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4-butyl-N,N-dimethylaniline. Higher temperatures generally increase the rate of polymerization, while extreme pH levels can affect the stability of the compound. The presence of inhibitors or other reactive chemicals can also impact the efficiency of the polymerization process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-butyl-N,N-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of N,N-dimethylaniline with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Another method involves the Friedel-Crafts alkylation of N,N-dimethylaniline with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires an inert atmosphere and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, 4-butyl-N,N-dimethylaniline is often produced using continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-butyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the para position of the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylaniline: Lacks the butyl group, making it less hydrophobic and less reactive in certain substitution reactions.
4-tert-butyl-N,N-dimethylaniline: Contains a tert-butyl group instead of a butyl group, leading to different steric and electronic effects.
N,N-dimethyl-p-toluidine: Has a methyl group instead of a butyl group, affecting its reactivity and solubility.
Uniqueness
4-butyl-N,N-dimethylaniline is unique due to the presence of the butyl group, which enhances its hydrophobicity and alters its reactivity compared to other similar compounds. This makes it particularly useful in specific industrial applications where these properties are advantageous.
Propiedades
IUPAC Name |
4-butyl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-5-6-11-7-9-12(10-8-11)13(2)3/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCNYQIIQZWBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310616 | |
| Record name | 4-butyl-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13330-29-5 | |
| Record name | NSC229364 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-butyl-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
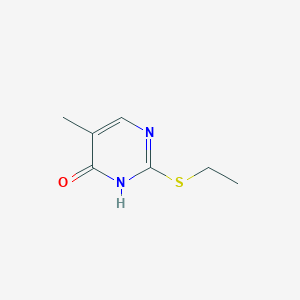

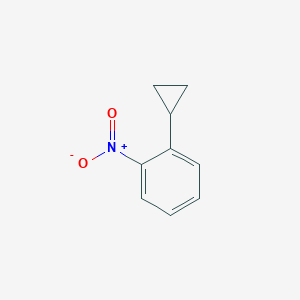
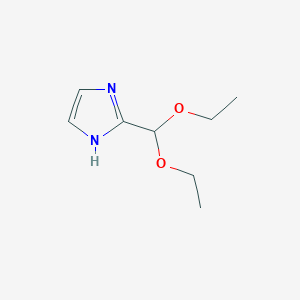
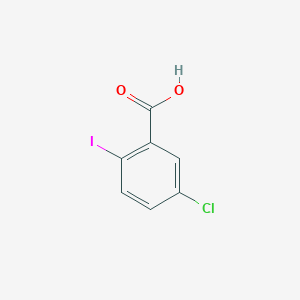
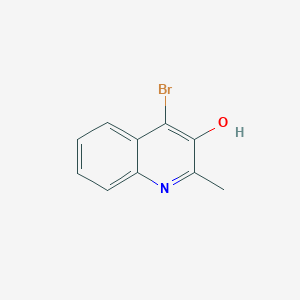
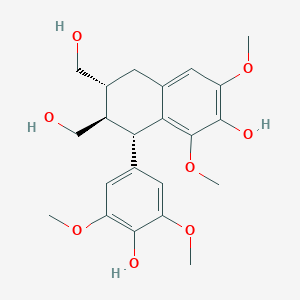
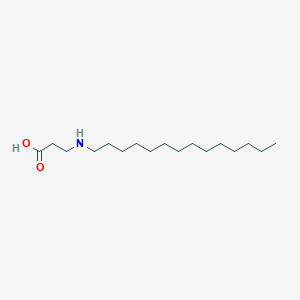
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)
